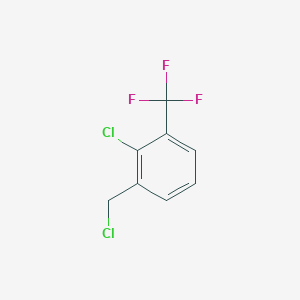

2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

“2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” is a chemical compound. It is used as a synthetic building block . It is slightly soluble in water .

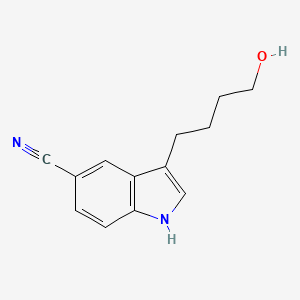

Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” is C8H5Cl2F3 . The structure includes a benzene ring with chloromethyl and trifluoromethyl substituents.Physical And Chemical Properties Analysis

This compound has a density of 1.504 g/mL and a boiling point of 147°C to 149°C . It is slightly soluble in water .Applications De Recherche Scientifique

Catalytic Applications

2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene is utilized in catalytic processes. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, using hypervalent iodine reagents, with this compound involved in the process (Mejía & Togni, 2012).

Synthesis of Chemical Compounds

It plays a role in the synthesis of various chemical compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene, prepared by reacting with chlorosulfonic acid, is used as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).

Polymerization Studies

This compound is relevant in polymerization studies, especially in the investigation of the complexation of trifluoromethanesulphonates (Souverain et al., 1980).

Reactions in Organic Synthesis

It is involved in various reactions in organic synthesis, such as the palladium-catalyzed controlled carbopalladation of benzyne (Yoshikawa et al., 2000).

Photoacid Generation Studies

This compound is used in studies related to photoacid generation, which is significant in photoresist formulations (Pohlers et al., 1997).

Applications in Glycoside Synthesis

It has applications in the synthesis of glycosides, as seen in the usage of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for activating thioglycosides (Crich & Smith, 2001).

Structural Studies in Ionic Liquid Mixtures

Structural studies of ionic liquid-benzene mixtures involve this compound to understand their interactions and properties (Deetlefs et al., 2005).

Supramolecular Framework Studies

It is used in the study of supramolecular frameworks, particularly in understanding interactions like Hg⋯Cl and Hg⋯π in certain compounds (Gardinier & Gabbaï, 2000).

Metalation Studies

Metalation of 1-alkynes at polyphosphine rhodium systems and their synthesis from 1-alkynes and carboxylic acids is another area where this compound finds application (Bianchini et al., 1990).

Catalytic Oxidation Research

This compound is also significant in the study of catalytic oxidation of chlorinated benzenes, providing insights into the effects of chlorine substituents on catalytic processes (Wang et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAIQKKLRQQAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542064 | |

| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |

CAS RN |

22902-94-9 | |

| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)